Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate

Description

Systematic Nomenclature and Structural Classification

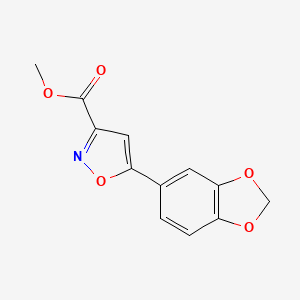

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is a heterocyclic compound characterized by its fused aromatic systems. Its IUPAC name derives from the combination of its substituents: the methyl ester group at position 3 of the isoxazole ring and the 1,3-benzodioxole moiety at position 5. The molecular formula is $$ \text{C}{12}\text{H}{9}\text{NO}_{5} $$, with a molecular weight of 247.20 g/mol.

Table 1: Key Structural Identifiers

The compound’s structure integrates two distinct heterocycles:

- Isoxazole : A five-membered ring containing one oxygen and one nitrogen atom.

- 1,3-Benzodioxole : A bicyclic system with two oxygen atoms forming a methylenedioxy bridge.

This hybrid architecture enhances electronic conjugation, influencing reactivity and potential applications in medicinal chemistry.

Historical Context in Heterocyclic Chemistry

Isoxazole chemistry traces its origins to Claisen’s 1903 synthesis of the parent compound via oximation of propargylaldehyde acetal. The discovery laid the groundwork for developing substituted isoxazoles, including methyl carboxylate derivatives. By the mid-20th century, advances in cycloaddition reactions enabled the efficient synthesis of complex isoxazole hybrids.

The integration of benzodioxole motifs emerged later, driven by interest in their metabolic stability and lipophilicity. For example, 1,3-benzodioxole derivatives like safrole (a precursor to methylenedioxy compounds) were studied for their biological activity, spurring innovations in hybrid molecule design. Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate represents a convergence of these synthetic traditions, leveraging both rings’ electronic and steric properties.

Position Within Isoxazole-Benzodioxole Hybrid Compounds

This compound belongs to a growing class of isoxazole-benzodioxole hybrids engineered for tailored chemical behavior. Key structural and functional comparisons include:

Table 2: Comparative Analysis of Isoxazole-Benzodioxole Hybrids

The methyl ester in this compound optimizes bioavailability by modulating polarity, a strategy validated in studies of analogous structures. Its hybrid design also mimics natural product scaffolds, such as ibotenic acid (an isoxazole-containing neurotransmitter), while the benzodioxole moiety enhances resistance to oxidative metabolism.

Properties

IUPAC Name |

methyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-15-12(14)8-5-10(18-13-8)7-2-3-9-11(4-7)17-6-16-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYDDIMCZXJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The interaction with COX enzymes suggests that Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, influencing their function and stability.

Cellular Effects

The effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by modulating the activity of key signaling molecules and transcription factors. Furthermore, Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites, thereby impacting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of action of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with COX enzymes results in the inhibition of their catalytic activity, thereby reducing the production of prostaglandins. Additionally, Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate may influence gene expression by binding to transcription factors or DNA, altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450. These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate (CAS Number: 668971-48-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer effects, enzyme inhibition, and other relevant pharmacological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉N₁O₅

- Molecular Weight : 247.21 g/mol

- IUPAC Name : Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate

The compound features a unique isoxazole ring fused with a benzodioxole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate. In vitro evaluations have demonstrated its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated the effects of this compound on A549 human lung adenocarcinoma and C6 rat glioma cell lines. The results indicated that the compound exhibited notable cytotoxicity, with mechanisms involving apoptosis induction and disruption of mitochondrial membrane potential.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 26 - 65 | Induction of apoptosis |

| C6 (Glioma) | 26 - 65 | Disruption of mitochondrial potential |

The presence of the benzodioxole structure is believed to enhance the lipophilicity and bioavailability of the compound, contributing to its effectiveness as an anticancer agent .

Enzyme Inhibition

In addition to its anticancer properties, methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways.

Inhibitory Activity Against Cholinesterases

Although several derivatives of benzodioxole have shown cholinesterase inhibition, methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate did not exhibit significant inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). This suggests that its anticancer activity may not be directly related to cholinesterase inhibition .

Other Pharmacological Activities

Emerging research indicates that compounds with similar structural characteristics may possess additional pharmacological activities such as:

- Antidiabetic Effects : Some benzodioxole derivatives have shown promising results in inhibiting α-amylase and reducing blood glucose levels in diabetic models .

Table of Biological Activities

Comparison with Similar Compounds

Structural and Electronic Differences

- 1,3-Benzodioxol vs. Phenyl/Halogenated Substituents : The 1,3-benzodioxol group enhances electron density compared to simple phenyl or electron-withdrawing substituents (e.g., bromo, nitro). This may increase solubility in polar solvents and influence intermolecular interactions in crystal packing or protein binding .

- Ester Group Variations : The methyl ester in the target compound contrasts with ethyl or ethoxycarbonyl esters in analogs, affecting steric bulk and hydrolysis rates .

Physicochemical Properties

- Molecular Weight and Polarity : Halogenated derivatives (e.g., bromophenyl) exhibit higher molecular weights and lipophilicity, whereas methoxy or benzodioxol substituents increase polarity .

- Melting Points: Limited data in evidence, but electron-rich substituents (e.g., 3,4-dimethoxyphenyl) may enhance crystalline packing, leading to higher melting points .

Preparation Methods

Step 1: Formation of Isoxazole Ring

-

- 1,3-Benzodioxol-5-carbaldehyde (or a suitable derivative)

- Hydroxylamine hydrochloride

- Methyl chloroformate (for esterification)

-

- React 1,3-Benzodioxol-5-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or methanol) under reflux conditions to form the corresponding oxime.

- The oxime can then undergo cyclization to form the isoxazole ring under acidic conditions.

Step 2: Esterification

Reagents :

-

- React the isoxazole intermediate with methyl chloroformate in the presence of a base to form the methyl ester derivative.

Data Table: Synthesis Conditions

| Step | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 1. Oxime Formation | 1,3-Benzodioxol-5-carbaldehyde, Hydroxylamine hydrochloride | Ethanol/Methanol | Reflux, 2-3 hours | 80-90% |

| 2. Cyclization | Oxime intermediate, Acid catalyst (e.g., HCl) | Ethanol/Methanol | Reflux, 1-2 hours | 70-80% |

| 3. Esterification | Isoxazole intermediate, Methyl chloroformate, Pyridine/Triethylamine | Dichloromethane | Room temperature, 30 minutes | 90-95% |

Research Findings

- Efficiency and Yield : The multi-step synthesis allows for good control over reaction conditions, potentially leading to high yields and purity.

- Versatility : The use of different solvents and bases can be optimized based on the specific requirements of each step.

- Purification : Techniques such as flash chromatography or recrystallization can be employed to purify the final product.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the crystal structure of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate?

- Methodology : Single-crystal X-ray diffraction is the primary method. The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely employed for small-molecule crystallography. Structural visualization and analysis can be performed using ORTEP-III to generate thermal ellipsoid plots and assess geometric parameters .

Q. What are the standard synthetic routes for preparing this compound?

- Methodology : Synthesis typically involves cyclocondensation of substituted nitriles with hydroxylamine, followed by esterification. For example, similar isoxazole derivatives are synthesized via 1,3-dipolar cycloaddition between alkynes and nitrile oxides. Reaction optimization includes monitoring by TLC and purification via column chromatography .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodology : Consult Safety Data Sheets (SDS) for structurally analogous compounds (e.g., ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate). Key precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. In case of exposure, rinse affected areas immediately and seek medical advice with the SDS .

Advanced Research Questions

Q. How can structural discrepancies in ring puckering or torsion angles be resolved during crystallographic analysis?

- Methodology : Use Cremer-Pople coordinates to quantify puckering amplitudes and phases for non-planar rings. Validate results against high-resolution data and cross-check with software like PLATON to detect outliers. For torsion angles, compare experimental values with DFT-optimized geometries .

Q. How can researchers design experiments to evaluate this compound’s interaction with biological targets like MAPK?

- Methodology : Conduct in vitro kinase inhibition assays using recombinant MAPK proteins. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Reference studies on methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate, which targets MAPK pathways in biochemical screens .

Q. How should contradictory crystallographic data (e.g., bond lengths vs. theoretical predictions) be addressed?

- Methodology : Re-refine data with multiple software (e.g., SHELXL vs. OLEX2) to identify systematic errors. Validate hydrogen bonding and van der Waals interactions using tools like Mercury. Cross-reference with spectroscopic data (NMR, IR) to confirm functional group geometry .

Q. What strategies are effective for identifying metabolites of this compound in biological systems?

- Methodology : Use high-resolution mass spectrometry (HRMS) with exact mass matching (e.g., m/z 262.0388 for potential metabolites). Combine with LC-MS/MS fragmentation patterns and isotopic labeling to trace metabolic pathways. Compare with databases like HMDB or METLIN .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.